

A Comprehensive Technical Guide to the Physicochemical Characteristics of N-Methyl-4-nitroaniline

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Compound of Interest

Compound Name: *N-Methyl-4-nitroaniline*

Cat. No.: *B087028*

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Abstract

N-Methyl-4-nitroaniline (MNA), a nitroaromatic compound, serves as a crucial intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals. It is also utilized as a plasticizer in insensitive munitions.[1] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in predicting its environmental fate, reaction kinetics, and biological interactions. This guide provides a detailed overview of the core physicochemical characteristics of **N-Methyl-4-nitroaniline**, supplemented with experimental protocols and conceptual diagrams to facilitate its use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of **N-Methyl-4-nitroaniline** are summarized in the tables below. These values have been compiled from various sources and represent a consensus from the available literature.

Table 1: General and Physical Properties

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₇ H ₈ N ₂ O ₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| CAS Number | 100-15-2 | [2] |
| Appearance | Brownish-yellow prisms with violet reflex (from ethanol) or yellow crystalline powder. | [3][4] |
| Melting Point | 149 - 154 °C (300.2 - 309.2 °F) | [1][5] |
| Boiling Point | Decomposes; Estimated at 290.6 ± 23.0 °C at 760 mmHg. | [1] |
| Density | 1.3 ± 0.1 g/cm ³ | [1] |
| Vapor Pressure | 0.00764 mmHg | |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |
|--|---|--------------|
| Water Solubility | < 0.1 g/100 mL at 19 °C; 85 mg/L at 25 °C. Generally considered insoluble or slightly soluble in water. | [1][6][7] |
| Solubility in Organic Solvents | Soluble in acetone and benzene; slightly soluble in ethanol and chloroform. | [3][6][8][9] |
| pKa | 0.56 ± 0.12 (Predicted) | [9] |
| Octanol-Water Partition Coefficient (K _{ow}) | Studied, but specific value not consistently reported. | [10] |

Spectral Data

N-Methyl-4-nitroaniline has been characterized by various spectroscopic techniques. The data is available in public repositories such as PubChem.

- ¹H NMR: Spectra are available and show characteristic peaks for the aromatic protons, the N-methyl protons, and the amine proton.[11]
- ¹³C NMR: Spectral data is available for the characterization of the carbon skeleton.
- Infrared (IR) Spectroscopy: The FTIR spectrum shows a characteristic N-H stretching peak for the secondary amine at approximately 3369 cm⁻¹. [12]
- UV-Vis Spectroscopy: UV-Vis spectra are available for this compound.
- Mass Spectrometry: GC-MS data indicates a top peak at m/z 152, corresponding to the molecular ion.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and purification of **N-Methyl-4-nitroaniline**.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.

Materials:

- **N-Methyl-4-nitroaniline** sample (dry, powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

- **Sample Preparation:** Finely powder a small amount of the **N-Methyl-4-nitroaniline** sample. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

[1][13]

- Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[1]
- Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[13]
- Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
- Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute).[1][13]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2°C.

Determination of Aqueous Solubility

This protocol provides a qualitative and semi-quantitative method to determine the solubility of **N-Methyl-4-nitroaniline** in water.

Materials:

- **N-Methyl-4-nitroaniline** sample
- Distilled water
- Test tubes
- Graduated cylinder or pipette
- Vortex mixer or stirring rod

Procedure:

- **Sample Preparation:** Weigh a specific amount of **N-Methyl-4-nitroaniline** (e.g., 10 mg) and place it into a clean, dry test tube.
- **Solvent Addition:** Add a measured volume of distilled water (e.g., 1 mL) to the test tube.^[3]
- **Mixing:** Vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.^[3]^[11]
- **Observation:** Allow the mixture to stand for at least 30 seconds and observe. If the solid has completely dissolved, it is considered soluble at that concentration. If a separate solid phase remains, it is considered insoluble or slightly soluble.^[3]
- **Incremental Solvent Addition:** If the compound does not dissolve, add additional measured volumes of water incrementally, mixing thoroughly after each addition, to determine the approximate solubility limit.
- **pH Check (for polar compounds):** If the compound shows some solubility, the pH of the aqueous solution can be checked with litmus paper to identify any acidic or basic properties.^[3]

Purification by Recrystallization

Recrystallization is a standard technique to purify impure solid compounds. For **N-Methyl-4-nitroaniline**, a common solvent system is an ethanol/water mixture.

Materials:

- Crude **N-Methyl-4-nitroaniline**
- Ethanol
- Distilled water
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and flask for vacuum filtration

- Filter paper

Procedure:

- Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol or an ethanol-water mixture is suitable for **N-Methyl-4-nitroaniline**.
- Dissolution: Place the crude **N-Methyl-4-nitroaniline** in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the mixture on a hot plate. [\[14\]](#)
- Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[\[8\]](#)
- Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[\[14\]](#)
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. [\[15\]](#)
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Drying: Dry the crystals completely to remove any residual solvent. The purity of the recrystallized product can be assessed by its melting point.

Visualizations

The following diagrams illustrate key conceptual and practical aspects of **N-Methyl-4-nitroaniline**.

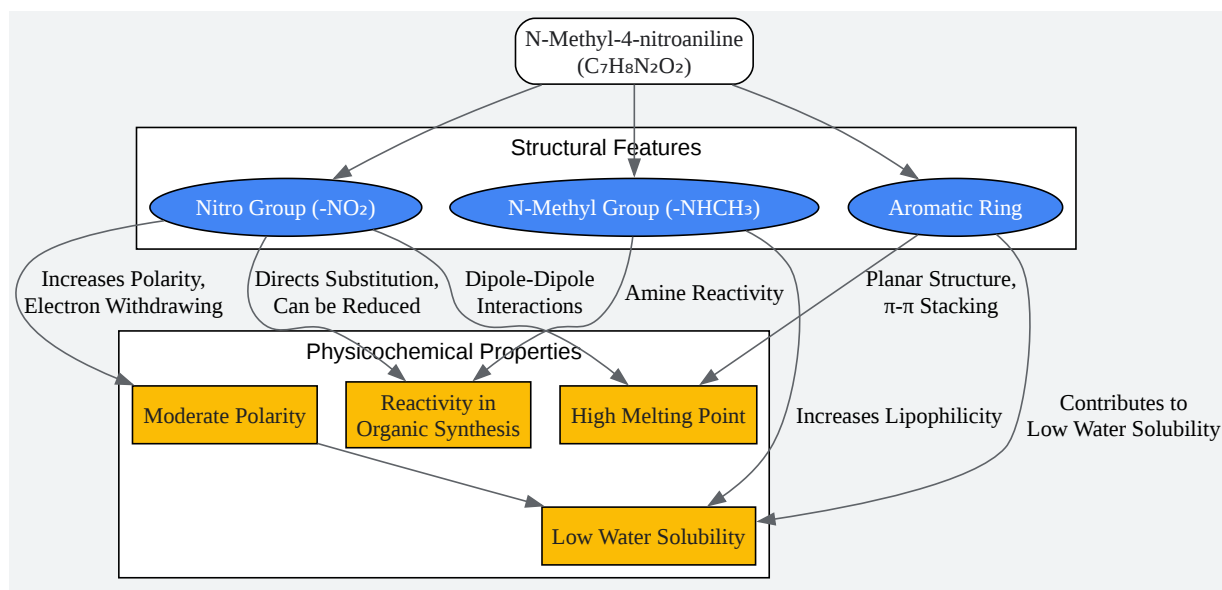
Synthesis and Purification Workflow



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Caption: General workflow for the synthesis and purification of **N-Methyl-4-nitroaniline**.

Structure-Property Relationships



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Caption: Relationship between the structural features of **N-Methyl-4-nitroaniline** and its properties.

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